BAY 61-3606 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

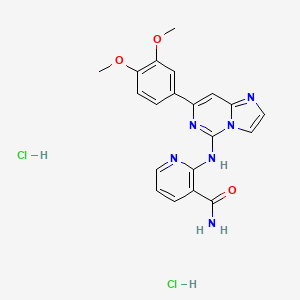

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYFDKZWVIBYKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648903-57-5 |

Source

|

| Record name | 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648903-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

BAY 61-3606 Hydrochloride: A Technical Guide to its Mechanism of Action as a Spleen Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 61-3606 hydrochloride is a potent, ATP-competitive, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of BAY 61-3606, detailing its effects on critical signaling pathways and cellular functions. The document includes a compilation of quantitative data from various enzymatic and cell-based assays, detailed experimental protocols for key studies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Syk Inhibition

This compound exerts its biological effects primarily through the potent and selective inhibition of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signaling downstream of various immune receptors.[4][5] It acts as an ATP-competitive and reversible inhibitor with high affinity for the kinase domain of Syk.[2][3]

The selectivity of BAY 61-3606 for Syk is a key feature. It shows minimal inhibitory activity against other tyrosine kinases such as Lyn, Fyn, Src, Itk, and Btk at concentrations up to 4.7 µM, highlighting its specific pharmacological profile.[1][6] This selectivity makes it a valuable tool for studying Syk-dependent signaling and a promising candidate for therapeutic interventions where Syk is a key driver of pathology.

Quantitative Data Summary

The inhibitory potency of BAY 61-3606 has been quantified in a variety of enzymatic and cellular assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic and Binding Affinity Data

| Parameter | Value | Notes |

| Ki (Syk) | 7.5 nM | Inhibition constant, indicating high binding affinity.[1][2][6] |

| IC50 (Syk) | 10 nM | Concentration for 50% inhibition of Syk kinase activity.[2][3][7] |

| Ki (Other Kinases) | > 4.7 µM | For Lyn, Fyn, Src, Itk, and Btk, demonstrating high selectivity.[1][6] |

Table 2: Cellular Inhibitory Activity

| Cell Type/Assay | Parameter | Value |

| Human Mast Cells (HCMC) | IC50 (Tryptase release) | 5.5 nM |

| Human Mast Cells (HCMC) | IC50 (Histamine release) | 5.1 nM[6] |

| Rat Basophilic Leukemia (RBL-2H3) | IC50 (Hexosaminidase release) | 46 nM[7][8] |

| Rat Peritoneal Mast Cells | IC50 (Serotonin release) | 17 nM[7] |

| Human B Cell Line (Ramos) | IC50 (BCR-induced Ca2+ mobilization) | 81 nM[8] |

| Mouse Splenic B Cells | IC50 (Anti-IgM induced proliferation) | 58 nM[6] |

| U937 Cells | IC50 (FcγR-mediated superoxide (B77818) production) | 52 nM[7] |

| MV-4-11 Cells | IC50 (Growth inhibition) | 0.007394 µM[1] |

| EoL-1 Cells | IC50 (Growth inhibition) | 0.33275 µM[1] |

| NALM-6 Cells | IC50 (Growth inhibition) | 0.41739 µM[1] |

Impact on Signaling Pathways

BAY 61-3606 disrupts several critical signaling cascades initiated by immune receptors that are dependent on Syk activation.

B Cell Receptor (BCR) Signaling

In B cells, antigen binding to the BCR leads to the activation of Syk. This initiates a signaling cascade involving downstream effectors that ultimately results in B cell proliferation, differentiation, and antibody production. BAY 61-3606 effectively inhibits BCR-mediated signaling.[1]

Fc Receptor (FcR) Signaling

Syk plays a central role in signaling downstream of Fc receptors (FcεRI and FcγR) on mast cells, basophils, macrophages, and neutrophils.[7] Activation of these receptors by antigen-antibody complexes leads to the release of inflammatory mediators. BAY 61-3606 potently inhibits these processes.[5]

Downstream Signaling Molecules

BAY 61-3606 has been shown to reduce the phosphorylation of downstream signaling molecules such as ERK1/2 and Akt in neuroblastoma cells, indicating its ability to modulate key pathways involved in cell survival and proliferation.[2][3]

Induction of Apoptosis and Sensitization to TRAIL

In certain cancer cell lines, such as breast cancer cells, BAY 61-3606 can sensitize cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis.[1][9] This effect is mediated through the downregulation of the anti-apoptotic protein Mcl-1.[9] The downregulation of Mcl-1 occurs via two mechanisms: induction of ubiquitin-dependent degradation and suppression of Mcl-1 mRNA transcription by inhibiting Cyclin-Dependent Kinase 9 (CDK9).[9]

Detailed Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of BAY 61-3606.

In Vitro Syk Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of BAY 61-3606 on Syk kinase.

Materials:

-

Recombinant human Syk enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Syk substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

DMSO (vehicle)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of BAY 61-3606 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the Syk enzyme, the substrate, and the diluted BAY 61-3606 or DMSO vehicle.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of BAY 61-3606 and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay

Objective: To assess the effect of BAY 61-3606 on the viability of cancer cell lines.

Materials:

-

SYK-positive (e.g., SH-SY5Y) and SYK-negative (e.g., SK-N-BE) cell lines[2][3]

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of BAY 61-3606 (e.g., 0.01, 0.1, 1, and 10 µM) or DMSO vehicle.[2][3]

-

Incubate the cells for a specified period (e.g., 48 hours).[2][3]

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Express the results as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Phospho-Syk

Objective: To determine the effect of BAY 61-3606 on the phosphorylation of Syk in cells.

Materials:

-

This compound

-

DMSO (vehicle)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Syk and anti-total-Syk

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with BAY 61-3606 (e.g., 2 µM) or DMSO for a specified time (e.g., 2 hours).[2][3]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-Syk antibody as a loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of BAY 61-3606.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Spleen Tyrosine Kinase. Its ability to disrupt key signaling pathways in immune cells and certain cancer cells makes it an invaluable research tool and a compound of significant interest for therapeutic development. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed protocols, and visual aids to assist researchers in their understanding and application of this important pharmacological agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

BAY 61-3606 Hydrochloride: A Selective Syk Inhibitor for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 61-3606 hydrochloride is a potent, orally available, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] As a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, Syk represents a key therapeutic target for a range of inflammatory, allergic, and autoimmune diseases, as well as certain B-cell malignancies.[2][3][4] This technical guide provides a comprehensive overview of BAY 61-3606, summarizing its mechanism of action, in vitro and in vivo pharmacological properties, and selectivity profile. Detailed experimental protocols and visual representations of the Syk signaling pathway are included to facilitate its application in research and drug discovery.

Mechanism of Action

BAY 61-3606 is an ATP-competitive and reversible inhibitor of Syk kinase.[5] It exerts its inhibitory effect by binding to the ATP-binding pocket of the Syk enzyme, thereby preventing the phosphorylation of downstream substrates.[2] This blockade of Syk-mediated signaling effectively abrogates cellular responses triggered by the activation of immunoreceptors in various immune cells.[2][5]

Role in Mast Cell and Basophil Signaling

In mast cells and basophils, the cross-linking of high-affinity IgE receptors (FcεRI) by allergens initiates a signaling cascade that is critically dependent on Syk.[6][7] Upon receptor aggregation, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI complex, leading to its activation.[6][8] Activated Syk then phosphorylates a multitude of downstream effector molecules, including LAT (Linker for Activation of T cells) and PLCγ (Phospholipase C gamma), culminating in the release of inflammatory mediators such as histamine, leukotrienes, and cytokines.[6][9] BAY 61-3606 potently inhibits this Syk-dependent degranulation and mediator synthesis.[2][5]

Figure 1: Syk Signaling in Mast Cell Degranulation.

Role in B-Cell Signaling

In B lymphocytes, Syk is essential for signal transduction following the binding of an antigen to the B-cell receptor (BCR).[10] Similar to FcεRI signaling, BCR aggregation leads to the phosphorylation of ITAMs within the receptor complex, which then recruit and activate Syk.[10] Activated Syk initiates multiple downstream signaling pathways that are crucial for B-cell proliferation, differentiation, and antibody production.[2] BAY 61-3606 effectively inhibits BCR-mediated signaling, including calcium mobilization.[2]

Figure 2: Syk Signaling in B-Cell Activation.

In Vitro and In Vivo Pharmacology

In Vitro Potency and Selectivity

BAY 61-3606 is a highly potent inhibitor of Syk kinase with a Ki value of 7.5 nM and an IC50 of 10 nM in cell-free assays.[1][2] It exhibits remarkable selectivity for Syk over other related tyrosine kinases.[2]

| Kinase | Ki (nM)[2][11] |

| Syk | 7.5 |

| Lyn | >5,400 |

| Fyn | >12,500 |

| Src | >6,250 |

| Itk | >4,700 |

| Btk | >5,000 |

| MAP4K2 | 11.3 |

| Nek1 | 159 |

| Nek4 | 25 |

| Table 1: Kinase Selectivity Profile of BAY 61-3606. |

Cellular Activity

BAY 61-3606 demonstrates potent inhibitory activity in a variety of cell-based assays, reflecting its ability to block Syk-dependent signaling pathways in different immune cell types.[2][12][13]

| Cell Type | Assay | Mediator/Response | IC50 (nM)[2][12][13] |

| Rat Basophilic Leukemia (RBL-2H3) | FcεRI-mediated Degranulation | Hexosaminidase Release | 46 |

| Rat Peritoneal Mast Cells | FcεRI-mediated Degranulation | Serotonin Release | 17 |

| Human Basophils (Healthy Donors) | Anti-IgE-induced Degranulation | Histamine Release | 10 |

| Human Basophils (Atopic Donors) | Anti-IgE-induced Degranulation | Histamine Release | 8.1 |

| Human Mast Cells | Anti-IgE-induced Degranulation | Histamine Release | 5.1 |

| Human B-Cell Line (Ramos) | BCR-mediated Signaling | Calcium Mobilization | 81 |

| Mouse Splenic B-Cells | Anti-IgM-induced Proliferation | Proliferation | 58 |

| Mouse Eosinophils | FcγR-mediated Respiratory Burst | Superoxide Production | 35 |

| Human Monocytic Cell Line (U937) | FcγR-mediated Respiratory Burst | Superoxide Production | 52 |

| Human Monocytes | FcγR-mediated Respiratory Burst | Superoxide Production | 12 |

| Table 2: In Vitro Cellular Activity of BAY 61-3606. |

In Vivo Efficacy

Oral administration of BAY 61-3606 has been shown to be effective in various animal models of allergic and inflammatory diseases, demonstrating its in vivo activity and oral bioavailability.[2][3][13]

| Animal Model | Species | Endpoint | Effective Dose |

| Passive Cutaneous Anaphylaxis | Rat | Inhibition of skin reaction | ED50 = 8 mg/kg, p.o.[13] |

| Antigen-induced Bronchoconstriction | Rat | Attenuation of pulmonary pressure increase | Significant effect at ≥3 mg/kg, p.o.[2] |

| Antigen-induced Bronchial Edema | Rat | Reduction of edema | Significant effect at ≥3 mg/kg, p.o.[2] |

| Antigen-induced Airway Inflammation | Rat | Inhibition of eosinophil accumulation | Significant effect at 30 mg/kg, p.o.[14] |

| MCF-7 Xenograft | Mouse | Tumor growth reduction | 50 mg/kg[13][15] |

| Table 3: In Vivo Efficacy of BAY 61-3606. |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of BAY 61-3606.

In Vitro Syk Kinase Assay (Radiometric)

This protocol outlines a standard method for determining the in vitro potency of an inhibitor against Syk kinase.

Figure 3: Radiometric Syk Kinase Assay Workflow.

Materials:

-

Recombinant Syk enzyme

-

Biotinylated peptide substrate (e.g., corresponding to the activation loop of Syk)[2]

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl2, 1 mM DTT)[3]

-

[γ-³²P]-ATP

-

BAY 61-3606 (or other test compounds)

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of BAY 61-3606 in DMSO.

-

In a reaction plate, combine the kinase reaction buffer, recombinant Syk enzyme, and the peptide substrate.

-

Add the diluted BAY 61-3606 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding [γ-³²P]-ATP. A typical ATP concentration is 30 µM.[2]

-

Incubate the plate at room temperature or 30°C for a defined period (e.g., 30 minutes).[2]

-

Stop the reaction and spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]-ATP.

-

Measure the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of BAY 61-3606 and determine the IC50 value by non-linear regression analysis.

IgE-Mediated Mast Cell Degranulation Assay (RBL-2H3 cells)

This assay measures the ability of BAY 61-3606 to inhibit the release of β-hexosaminidase, a marker of degranulation, from mast cells.[16]

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells

-

Cell culture medium (e.g., MEM with 10% FBS)

-

Anti-DNP IgE antibody

-

DNP-HSA (Dinitrophenyl-human serum albumin) antigen

-

BAY 61-3606

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

-

Lysis buffer (e.g., Triton X-100 in citrate (B86180) buffer)

-

Stop solution (e.g., glycine-carbonate buffer)

-

96-well plates

-

Plate reader

Procedure:

-

Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.

-

Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.1 µg/mL) for 24 hours.[16]

-

Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of BAY 61-3606 or vehicle control for 1 hour.[16]

-

Stimulate the cells with DNP-HSA (e.g., 25 ng/mL) for 30 minutes to induce degranulation.[16][17]

-

Collect the supernatant, which contains the released β-hexosaminidase.

-

To measure enzyme activity, add the supernatant to a new plate containing the PNAG substrate.

-

Incubate to allow the enzyme to react with the substrate, then stop the reaction.

-

Measure the absorbance at 405 nm.

-

Lyse the remaining cells in the original plate to determine the total β-hexosaminidase content.

-

Calculate the percentage of β-hexosaminidase release for each concentration of BAY 61-3606 and determine the IC50 value.

In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the in vivo efficacy of BAY 61-3606 in an IgE-mediated allergic reaction in the skin.[13]

Materials:

-

Wistar rats

-

Rat anti-ovalbumin IgE serum

-

Ovalbumin (antigen)

-

Evans blue dye

-

BAY 61-3606

-

Vehicle control

Procedure:

-

Passively sensitize the rats by intradermal injection of anti-ovalbumin IgE serum into the dorsal skin.

-

After a latent period (e.g., 16-24 hours), administer BAY 61-3606 or vehicle control orally.[13]

-

After a defined time (e.g., 60 minutes), challenge the animals intravenously with a mixture of ovalbumin and Evans blue dye.[13]

-

After 30 minutes, sacrifice the animals and measure the diameter and intensity of the blue wheal at the injection sites.[13]

-

The extent of the allergic reaction is quantified by measuring the amount of extravasated Evans blue dye.

-

Calculate the percentage of inhibition of the PCA reaction for each dose of BAY 61-3606 to determine the ED50 value.

Conclusion

This compound is a well-characterized, potent, and selective Syk inhibitor with demonstrated efficacy in both in vitro cellular systems and in vivo models of allergic and inflammatory diseases. Its established mechanism of action and pharmacological profile make it an invaluable tool for researchers investigating the role of Syk in various physiological and pathological processes. Furthermore, the data presented herein support its potential as a lead compound for the development of novel therapeutics targeting Syk-mediated disorders. This technical guide provides the necessary information and methodologies to effectively utilize BAY 61-3606 in a research and drug development setting.

References

- 1. pnas.org [pnas.org]

- 2. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies [cytion.com]

- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mast cell - Wikipedia [en.wikipedia.org]

- 12. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 14. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]

- 15. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Streptococcal H2O2 inhibits IgE-triggered degranulation of RBL-2H3 mast cell/basophil cell line by inducing cell death | PLOS One [journals.plos.org]

BAY 61-3606 Hydrochloride: A Technical Guide to its Role in B Cell Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BAY 61-3606 hydrochloride, a potent and selective inhibitor of Spleen tyrosine kinase (Syk). It details the compound's mechanism of action within the B cell receptor (BCR) signaling pathway, presents key quantitative data, and offers detailed experimental protocols for researchers investigating its effects.

Introduction: The Central Role of Syk in B Cell Function

The B cell receptor (BCR) is a cornerstone of the adaptive immune system, responsible for recognizing antigens and initiating a cascade of downstream signals that lead to B cell activation, proliferation, differentiation, and antibody production. Central to this signaling pathway is the Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR complex upon antigen binding.[1][2] Syk activation triggers multiple downstream pathways critical for B cell function. Consequently, inhibitors of Syk kinase are valuable tools for dissecting these pathways and represent a promising therapeutic strategy for B-cell malignancies and autoimmune diseases.[3][4]

BAY 61-3606 is a cell-permeable, ATP-competitive, and reversible imidazopyrimidine compound that acts as a highly selective inhibitor of Syk.[5][6][7] Its potency and selectivity have made it a widely used tool in preclinical research to probe the function of Syk in various immune cell types, particularly B cells.[1][8]

Mechanism of Action: Inhibition of the BCR Signaling Cascade

Upon antigen engagement, the BCR aggregates, leading to the phosphorylation of ITAMs within the cytoplasmic tails of its CD79a and CD79b subunits by Src-family kinases such as Lyn. These phosphorylated ITAMs serve as docking sites for Syk, which is subsequently activated through phosphorylation. Activated Syk then phosphorylates key downstream adaptor proteins and enzymes, including Bruton's tyrosine kinase (Btk) and Phospholipase C gamma 2 (PLCγ2), initiating signals that lead to calcium mobilization, activation of transcription factors (e.g., NF-κB), and ultimately, cellular responses.[9]

BAY 61-3606 exerts its effect by directly binding to the ATP pocket of Syk, preventing its catalytic activity.[5] This blockade halts the signaling cascade at a critical early checkpoint, effectively suppressing all downstream BCR-mediated events.[2][8]

Quantitative Data and In Vitro Potency

BAY 61-3606 is a potent inhibitor of Syk with high selectivity over other related kinases. However, it is also known to inhibit Cyclin-Dependent Kinase 9 (CDK9) at nanomolar concentrations, an important consideration for interpreting experimental results.[8][10]

Table 1: In Vitro Kinase Inhibition Profile of BAY 61-3606

| Target Kinase | Parameter | Value (nM) | Reference(s) |

|---|---|---|---|

| Syk | Ki | 7.5 | [1][5][8] |

| Syk | IC50 | 10 | [5][7] |

| CDK9 | IC50 | 37 | [8][10] |

| Lyn, Fyn, Src, Itk, Btk | Ki | >4,700 |[1][8] |

The compound effectively blocks cellular functions mediated by the BCR and Fc receptors in various immune cells.

Table 2: Cellular Activity of BAY 61-3606 in Functional Assays

| Cell Type / Assay | Measured Effect | IC50 (nM) | Reference(s) |

|---|---|---|---|

| Ramos Human B Cells | BCR-stimulated Ca2+ increase | 81 | [2] |

| Mouse Splenic B Cells | BCR-induced proliferation | 58 | [2] |

| Human Basophils (Healthy) | Degranulation | 10 | [11] |

| Human Basophils (Atopic) | Degranulation | 8.1 | [11] |

| RBL-2H3 Mast Cells | Hexosaminidase release | 46 | [2][11] |

| Human Monocytes | FcR-mediated respiratory burst | 12 | [2] |

| MV-4-11 Leukemia Cells | Growth Inhibition | 7.4 |[8] |

Effects on B Cell Function and Viability

Inhibition of Syk by BAY 61-3606 profoundly impacts B cell physiology:

-

Inhibition of Activation: The compound potently suppresses BCR-induced calcium mobilization and the proliferation of primary B cells.[2]

-

Reduced Viability and Apoptosis: In primary tonsillar B cells and Burkitt's lymphoma cell lines, BAY 61-3606 reduces cell viability in a dose-dependent manner.[3] This effect is linked to the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[3]

-

Mcl-1 Regulation: The reduction in Mcl-1 occurs via at least two mechanisms. First, by inhibiting the Syk-dependent pathway that leads to the nuclear translocation of the transcription factor STAT3, which is a major regulator of Mcl-1 gene transcription.[3] Second, through its off-target inhibition of CDK9, which also regulates Mcl-1 transcription.[10] This dual action makes BAY 61-3606 a potent modulator of Mcl-1 levels.

Experimental Protocols

The following are representative protocols for assessing the impact of BAY 61-3606 on B cell function.

-

Cell Preparation: Isolate primary B cells (e.g., from mouse spleen) or use a B cell line (e.g., Ramos). Resuspend cells in complete RPMI-1640 medium.

-

Plating: Plate 1-2 x 105 cells per well in a 96-well flat-bottom plate.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in media. Add to wells to achieve final concentrations typically ranging from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO). Pre-incubate for 1 hour at 37°C.

-

Stimulation: Add a stimulating anti-IgM antibody (e.g., 10 µg/mL) to all wells except for the unstimulated control.

-

Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement: Add a viability reagent such as CCK-8 or perform a [3H]-thymidine incorporation assay for the final 4-18 hours of culture.

-

Data Analysis: Read absorbance or radioactivity. Normalize data to the stimulated control and plot the dose-response curve to calculate the IC50 value.[2]

-

Cell Culture and Starvation: Culture B cells (e.g., Ramos) to a density of 5-10 x 106 cells/mL. For robust signaling, starve cells in serum-free media for 2-4 hours.

-

Inhibitor Pre-treatment: Aliquot cells and treat with desired concentrations of BAY 61-3606 or vehicle control for 1 hour at 37°C.

-

BCR Stimulation: Stimulate cells with anti-IgM (e.g., 10-20 µg/mL) for 2-5 minutes at 37°C. This time point is critical for observing peak Syk phosphorylation.

-

Lysis: Immediately stop the reaction by pelleting cells in a cold centrifuge and lysing them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification and Sample Prep: Determine protein concentration using a BCA assay. Normalize samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Electrophoresis and Transfer: Run samples on an SDS-PAGE gel and transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Probe overnight at 4°C with a primary antibody against phospho-Syk (e.g., Tyr525/526). Subsequently, probe with an HRP-conjugated secondary antibody.

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize bands.

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total Syk to confirm equal protein loading.[3][12]

Conclusion

This compound is an invaluable tool for studying the intricacies of B cell biology. As a potent and selective inhibitor of Syk, it allows for the precise dissection of the BCR signaling pathway and its downstream consequences. Its efficacy in blocking B cell activation, proliferation, and survival in preclinical models underscores the therapeutic potential of Syk inhibition.[2][3] Researchers using this compound should remain aware of its known off-target activity against CDK9, which can also influence cell fate, particularly through the regulation of Mcl-1.[10] This guide provides the foundational knowledge and protocols to effectively utilize BAY 61-3606 in advancing our understanding of B cell signaling in health and disease.

References

- 1. BAY 61-3606 盐酸盐 水合物 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production [frontiersin.org]

- 4. Tyrosine kinase inhibitors as potential drugs for B-cell lymphoid malignancies and autoimmune disorders [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. Syk Inhibitor IV, BAY 61-3606 [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]

- 12. oncotarget.com [oncotarget.com]

Unveiling the Anti-inflammatory Potential of BAY 61-3606 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 61-3606 hydrochloride is a potent, orally available, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk, a non-receptor tyrosine kinase, is a critical component of signaling pathways in numerous immune cells, positioning it as a key mediator in allergic and inflammatory responses.[2][3] This technical guide provides an in-depth analysis of the anti-inflammatory properties of BAY 61-3606, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Mechanism of Action: Inhibition of the Syk Signaling Cascade

BAY 61-3606 exerts its anti-inflammatory effects by acting as an ATP-competitive, reversible inhibitor of Syk.[1][4] This inhibition disrupts downstream signaling cascades crucial for the production of pro-inflammatory mediators.[2] In immune cells like mast cells and basophils, Syk is essential for signaling downstream of the high-affinity IgE receptor (FcεRI).[5] Upon antigen cross-linking of IgE bound to FcεRI, Syk is activated, initiating a cascade that leads to degranulation, and the synthesis of lipid mediators and cytokines.[5] BAY 61-3606 effectively blocks this activation.[5] Similarly, it inhibits signaling from other receptors that depend on Syk, including the B cell receptor (BCR) and Fc receptors for IgG (FcγR) on monocytes and eosinophils.[5][6] More recently, it has also been shown to inhibit the Macrophage-inducible C-type lectin (Mincle)/Syk signaling pathway, reducing the production of inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[2][7]

Data Presentation: Potency and Selectivity

BAY 61-3606 is a potent inhibitor of Syk with a Ki of 7.5 nM and an IC50 of 10 nM in cell-free assays.[1][4][8] It demonstrates high selectivity for Syk over other related tyrosine kinases.[8][9]

Table 1: In Vitro Kinase Inhibitory Activity of BAY 61-3606

| Kinase | Kᵢ (nM) | Reference |

| Syk | 7.5 | [8] |

| Lyn | >4,700 | [8][10] |

| Fyn | >5,000 | [8][10] |

| Src | >5,400 | [8][10] |

| Itk | >12,500 | [8][10] |

| Btk | >6,250 | [8][10] |

The compound's potent inhibitory activity extends to various cellular functions driven by Syk signaling.

Table 2: In Vitro Efficacy of BAY 61-3606 in Cellular Assays

| Cell Type | Assay | Mediator/Process | IC₅₀ (nM) | Reference |

| Recombinant Syk | Kinase Assay | Phosphorylation | 10 | [1] |

| Rat Basophilic Leukemia (RBL-2H3) | Degranulation | β-hexosaminidase Release | 46 | [3][5] |

| Rat Peritoneal Mast Cells | Degranulation | Serotonin Release | 17 | [3][5] |

| Human Cultured Mast Cells (HCMC) | Degranulation | Histamine Release | 5.1 | [5] |

| Human Cultured Mast Cells (HCMC) | Degranulation | Tryptase Release | 5.5 | [5] |

| Human Cultured Mast Cells (HCMC) | Lipid Mediator Release | PGD₂ / LTC₄ | 5.8 / 3.3 | [5] |

| Human Cultured Mast Cells (HCMC) | Cytokine Synthesis | GM-CSF | 200 | [5] |

| Human Basophils (Healthy) | Degranulation | Histamine Release | 10 | [4][5] |

| Human Basophils (Atopic) | Degranulation | Histamine Release | 8.1 | [4][5] |

| Human Monocytic Line (U937) | FcγR-mediated | Superoxide Production | 52 | [3][5] |

| Human Monocytes (Freshly Isolated) | FcγR-mediated | Superoxide Production | 12 | [11] |

| Mouse Eosinophils | FcγR-mediated | Superoxide Production | 35 | [11] |

| Human B Cell Line (Ramos) | BCR-mediated | Calcium Mobilization | 81 | [11] |

| Mouse Splenic B Cells | BCR-mediated | Proliferation | 58 | [11] |

Table 3: In Vivo Efficacy of BAY 61-3606

| Animal Model | Assay | Effect | Effective Dose | Reference |

| Rat | Passive Cutaneous Anaphylaxis (PCA) | Inhibition of dye leakage | ED₅₀ = 8 mg/kg (p.o.) | [3][5] |

| Rat | Antigen-induced Bronchoconstriction | Significant suppression | 3 mg/kg (p.o.) | [5][6] |

| Rat | Antigen-induced Airway Inflammation | 70% inhibition of eosinophil accumulation | 30 mg/kg (p.o., b.i.d.) | [5] |

| Mouse (TBI) | Neuroinflammation | Suppression of pro-inflammatory factors | 3 mg/kg (i.p.) | [7] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory properties of BAY 61-3606.

In Vitro Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay quantifies the ability of BAY 61-3606 to inhibit the release of inflammatory mediators from mast cells.[2]

-

Cell Seeding: Rat Basophilic Leukemia (RBL-2H3) cells are seeded in 96-well plates and allowed to adhere.[2]

-

Sensitization: Cells are sensitized with anti-dinitrophenyl (DNP) IgE antibody for 24 hours.[2]

-

Compound Treatment: Cells are washed and pre-incubated with various concentrations of BAY 61-3606 or a vehicle control for 1 hour.[2]

-

Antigen Challenge: Degranulation is induced by stimulating the cells with DNP-human serum albumin (HSA) for 30 minutes.[2]

-

Quantification: The supernatant is collected, and the activity of the released enzyme β-hexosaminidase is measured using a colorimetric substrate. The remaining cells are lysed to determine the total enzyme content.[2]

-

Data Analysis: The percentage of β-hexosaminidase release is calculated, and the IC50 value for BAY 61-3606 is determined.[2]

In Vivo Rat Model of Airway Inflammation

This protocol assesses the in vivo efficacy of BAY 61-3606 in a relevant disease model.[2]

-

Sensitization: Rats are sensitized via intraperitoneal injection of ovalbumin (OVA) on days 0 and 7.[2]

-

Compound Administration: BAY 61-3606 (e.g., 30 mg/kg, p.o., b.i.d.), vehicle, or a positive control like dexamethasone (B1670325) is administered for a specified period (e.g., days 14-21).[2]

-

Antigen Challenge: Rats are challenged with aerosolized OVA daily from day 14 to day 21 to induce airway inflammation.[2]

-

Analysis: Bronchoalveolar lavage (BAL) fluid is collected to measure the accumulation of inflammatory cells, particularly eosinophils.[5]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Spleen Tyrosine Kinase. Its ability to potently inhibit key inflammatory pathways in a variety of immune cells, including mast cells, basophils, monocytes, and B cells, has been demonstrated through extensive in vitro studies.[4][5] Furthermore, its efficacy has been confirmed in multiple in vivo models of allergic reaction and inflammation.[5][6] The comprehensive data presented in this guide underscore the significant anti-inflammatory properties of BAY 61-3606, making it a valuable tool for inflammation research and a promising candidate for the development of novel therapeutics for allergic and inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. BAY 61-3606 ≥97% (HPLC), solid, Syk inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Synergistic Apoptotic Effect of BAY 61-3606 Hydrochloride in Combination with TRAIL

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of BAY 61-3606 hydrochloride in sensitizing cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. It consolidates key findings on the molecular mechanisms, presents quantitative data from pivotal studies, and offers detailed experimental protocols to facilitate further research in this promising area of cancer therapy.

Executive Summary

Resistance to apoptosis is a hallmark of cancer, and strategies to overcome this resistance are of paramount importance in oncology drug development. TRAIL has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in transformed cells. However, many cancer cell lines exhibit resistance to TRAIL-mediated cell death. This guide focuses on BAY 61-3606, a small molecule inhibitor, which has been shown to effectively sensitize resistant cancer cells to TRAIL. The core of this sensitization lies in the downregulation of the anti-apoptotic protein Mcl-1, a key regulator of the intrinsic apoptotic pathway. This is achieved through a dual mechanism involving both the promotion of Mcl-1 protein degradation and the suppression of its gene transcription. Notably, this activity of BAY 61-3606 is independent of its function as a Spleen Tyrosine Kinase (Syk) inhibitor, highlighting a novel mechanism of action that has significant therapeutic implications.

The Molecular Mechanism of TRAIL Sensitization by BAY 61-3606

BAY 61-3606 enhances TRAIL-induced apoptosis primarily by targeting the anti-apoptotic protein Mcl-1.[1][2][3][4][5] This sensitization is achieved through a two-pronged attack on Mcl-1, leading to its depletion within the cancer cell.[1][2][3][4][5]

2.1 Post-Translational Regulation: Ubiquitin-Dependent Degradation of Mcl-1

BAY 61-3606 promotes the degradation of the Mcl-1 protein through the ubiquitin-proteasome system.[1][6] This is accomplished by modulating the phosphorylation state of Mcl-1. Specifically, BAY 61-3606 inhibits the phosphorylation of Mcl-1 at serine 159, a modification that is known to stabilize the protein.[1] This inhibitory effect on phosphorylation is linked to the inactivation of the ERK signaling pathway.[1] The dephosphorylated Mcl-1 is then more susceptible to ubiquitination and subsequent degradation by the proteasome.

2.2 Transcriptional Repression of the Mcl-1 Gene

In addition to promoting protein degradation, BAY 61-3606 also suppresses the expression of Mcl-1 at the transcriptional level.[1][2][3][4][5] This is achieved through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[2][3][4][5] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for transcriptional elongation. By inhibiting CDK9, BAY 61-3606 effectively stalls the transcription of the Mcl-1 gene, leading to a reduction in Mcl-1 mRNA levels.[3]

The depletion of Mcl-1 ultimately tips the cellular balance in favor of apoptosis, allowing for the activation of pro-apoptotic proteins like Bak and the subsequent execution of the apoptotic cascade, characterized by caspase activation and DNA fragmentation.[1][3][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the sensitization to TRAIL-induced apoptosis by BAY 61-3606 and a typical experimental workflow for investigating this phenomenon.

Caption: Signaling pathway of BAY 61-3606-mediated sensitization to TRAIL-induced apoptosis.

Caption: A typical experimental workflow for studying TRAIL sensitization by BAY 61-3606.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the synergistic effect of BAY 61-3606 and TRAIL.

Table 1: In Vitro Efficacy of BAY 61-3606 in Combination with TRAIL in MCF-7 Breast Cancer Cells

| Treatment Group | Concentration | Endpoint | Result | Reference |

| BAY 61-3606 | 2.5 µM | Cell Viability | Synergistic decrease in cell viability with TRAIL | [3] |

| TRAIL | 50 ng/mL | Cell Viability | Minimal reduction in cell viability alone | [3] |

| BAY 61-3606 + TRAIL | 2.5 µM + 50 ng/mL | Caspase-7 & -8 Activity | Significant increase in caspase activity | [3][4] |

| BAY 61-3606 | 2.5 µM | Mcl-1 Protein Levels | Time-dependent decrease | [4] |

| BAY 61-3606 + TRAIL | 2.5 µM + 50 ng/mL | Mcl-1 mRNA Levels | Significant downregulation | [4] |

Table 2: In Vivo Anti-Tumor Activity in a MCF-7 Xenograft Model

| Treatment Group | Dosage | Endpoint | Result | Reference |

| Control | Vehicle | Tumor Volume | Progressive tumor growth | [7] |

| TRAIL | 10 mg/kg (i.p., twice weekly) | Tumor Volume | Slight reduction in tumor growth | [4] |

| BAY 61-3606 | 50 mg/kg (i.p., twice weekly) | Tumor Volume | Significant reduction in tumor growth (p < 0.05) | [4][7] |

| BAY 61-3606 + TRAIL | 50 mg/kg + 10 mg/kg | Tumor Volume | Highly significant reduction in tumor volume (p < 0.001) | [4][7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of BAY 61-3606 in TRAIL-induced apoptosis.

5.1 Cell Culture and Reagents

-

Cell Line: MCF-7 human breast adenocarcinoma cells.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Reagents:

-

This compound (Selleck Chemicals)

-

Recombinant Human TRAIL/Apo2L (Life Technologies)

-

MG-132 (proteasome inhibitor)

-

5.2 Cell Viability Assay

-

Seed MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of BAY 61-3606 (e.g., 0-10 µM) for 1 hour.

-

Add TRAIL (e.g., 0-100 ng/mL) to the respective wells.

-

Incubate the plates for 24 hours at 37°C.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

5.3 Caspase Activity Assay

-

Seed MCF-7 cells in 6-well plates and treat with BAY 61-3606 (e.g., 5 µM) with or without TRAIL (e.g., 50 ng/mL) for 24 hours.[6]

-

Harvest the cells and lyse them in the provided lysis buffer.[3][4]

-

Incubate the cell lysates with a fluorogenic caspase-7 (DEVD-AFC) or caspase-8 (IETD-AFC) substrate for 1 hour at 37°C.[3][4]

-

Measure the fluorescence using a fluorometer (e.g., Wallac Victor 3).[3][4]

-

Normalize the caspase activity to the protein concentration of the lysate.

5.4 Western Blotting

-

Treat MCF-7 cells with BAY 61-3606 and/or TRAIL for the desired time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include: Mcl-1, p-ERK, total ERK, p-CDK9, p-RNA Pol II, cleaved caspases, Bak, and β-actin (as a loading control).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

5.5 In Vivo Tumor Xenograft Study

-

Handle all animals in accordance with the guidelines of the Institutional Animal Care and Use Committee.[3][4]

-

Implant MCF-7 cells subcutaneously into the flanks of female BALB/c nude mice.

-

When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, TRAIL alone, BAY 61-3606 alone, combination).[7]

-

Administer treatments via intraperitoneal injection twice a week.[7] Dosages: TRAIL (10 mg/kg), BAY 61-3606 (50 mg/kg).[7]

-

Measure tumor dimensions with calipers and calculate tumor volume using the formula: Volume = 1/2 (length × width²).[4]

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for Mcl-1 expression).[7]

Conclusion and Future Directions

This compound has been identified as a potent sensitizer (B1316253) of TRAIL-induced apoptosis in cancer cells, particularly in breast cancer models. Its dual-action mechanism of downregulating Mcl-1 at both the post-translational and transcriptional levels provides a robust strategy to overcome TRAIL resistance. The independence of this effect from Syk inhibition suggests that BAY 61-3606 may have a broader therapeutic window than initially anticipated.

Future research should focus on:

-

Evaluating the efficacy of this combination therapy in a wider range of cancer types that overexpress Mcl-1.

-

Investigating the potential for combining BAY 61-3606 with other anti-cancer agents that are also limited by Mcl-1-mediated resistance.

-

Conducting further preclinical and clinical studies to determine the safety and efficacy of this therapeutic approach in human patients.

The findings presented in this guide underscore the potential of BAY 61-3606 as a valuable tool in the development of novel combination therapies for cancer, offering a promising avenue to enhance the therapeutic efficacy of TRAIL and other apoptosis-inducing agents.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

The Impact of BAY 61-3606 Hydrochloride on Downstream ERK and Akt Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BAY 61-3606 hydrochloride, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). While primarily targeting Syk, its mechanism of action extends to the modulation of critical downstream signaling cascades, notably the ERK (Extracellular signal-Regulated Kinase) and Akt (Protein Kinase B) pathways. This document consolidates key findings, presents quantitative data, details relevant experimental methodologies, and visualizes the molecular interactions and workflows to support further research and development.

Core Mechanism of Action

BAY 61-3606 is an orally available, ATP-competitive, and reversible inhibitor of Syk, exhibiting a high degree of selectivity.[1][2][3] It binds to the ATP-binding site of the Syk kinase domain, preventing the phosphorylation of downstream substrates. The inhibition of Syk, a crucial mediator in immunoreceptor signaling, subsequently impacts a variety of cellular processes. Active Syk is known to influence several downstream targets, including the MAPK/ERK and PI3K/Akt signaling pathways.[4][5] Consequently, the primary inhibitory action of BAY 61-3606 on Syk initiates a cascade of effects that culminate in the attenuation of ERK and Akt signaling.

Impact on the ERK Signaling Pathway

Treatment with BAY 61-3606 has been consistently shown to reduce the phosphorylation of ERK1/2, the key effector kinases in the MAPK cascade. This inhibition has been observed across various cell types, including neuroblastoma and breast cancer cells.[1][4][6] For instance, studies in SH-SY5Y neuroblastoma cells demonstrated a significant and sustained reduction in ERK1/2 phosphorylation following treatment with BAY 61-3606.[4][5] This effect is critical, as the ERK pathway plays a central role in regulating cell proliferation, differentiation, and survival. The deactivation of ERK is also implicated in the BAY 61-3606-mediated downregulation of the anti-apoptotic protein Mcl-1.[6][7]

Impact on the Akt Signaling Pathway

Parallel to its effects on the ERK pathway, BAY 61-3606 also demonstrates a significant inhibitory impact on the PI3K/Akt signaling cascade. The PI3K/Akt pathway is fundamental for promoting cell survival, growth, and proliferation, often acting as a pro-tumorigenic signal. Research indicates that inhibition of Syk by BAY 61-3606 leads to a marked decrease in the phosphorylation of Akt.[4][5] This reduction in active, phosphorylated Akt has been documented in neuroblastoma cells and is a key component of the inhibitor's overall cellular effect.[4][8]

Quantitative Data Summary

The potency and effects of BAY 61-3606 have been quantified across numerous studies. The tables below summarize its inhibitory constants and the observed effects on ERK and Akt phosphorylation in various experimental contexts.

Table 1: Inhibitory Potency of BAY 61-3606

| Target Kinase | Parameter | Value (nM) | Notes |

| Syk | Kᵢ | 7.5 | ATP-competitive, reversible inhibitor.[1][2][3] |

| Syk | IC₅₀ | 10 | Highly selective over other kinases like Lyn, Fyn, Src.[1][2] |

| CDK9 | IC₅₀ | 37 | Off-target effect observed in MCF-7 cells.[9][10] |

| MAP4K2 | IC₅₀ | 11.3 | Identified as a sensitive target in a kinase panel screen.[11] |

Table 2: Experimental Effects on ERK and Akt Phosphorylation

| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect on p-ERK1/2 | Effect on p-Akt | Reference |

| SH-SY5Y (Neuroblastoma) | 0.4 and 0.8 | 4 and 24 hours | Significant Reduction | Significant Reduction | [1][4] |

| HN6 (Head and Neck Cancer) | N/A (Piceatannol used) | 6 and 24 hours | Relatively Unchanged | Reduction | [12] |

| MCF-7 (Breast Cancer) | 2.5 | N/A | Reduction | N/A | [6] |

| N9 (Microglia) | 0.75 - 5 | N/A | Reduction | Reduction | [8] |

Experimental Protocols

The following sections detail standardized protocols for assessing the impact of BAY 61-3606 on cellular signaling pathways, synthesized from methodologies reported in the literature.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma or MCF-7 breast cancer cells) in appropriate culture dishes (e.g., 6-well plates).

-

Adherence: Allow cells to adhere and grow in a humidified atmosphere of 5% CO₂ at 37°C until they reach 70-80% confluency.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the desired final concentrations (e.g., 0.4 µM, 0.8 µM, 2.5 µM) in complete culture medium.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing BAY 61-3606 or vehicle control (DMSO).

-

Incubation: Incubate the cells for the specified duration (e.g., 4, 6, or 24 hours) under standard culture conditions.

Western Blot Analysis for Protein Phosphorylation

This protocol is essential for quantifying the changes in ERK and Akt phosphorylation levels.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a complete protease and phosphatase inhibitor cocktail.[6][13]

-

Protein Quantification: Scrape the cell lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bio-Rad DC protein assay.[6][13]

-

Sample Preparation: Dilute the lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or γ-tubulin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.[5]

Summary of Downstream Consequences

The inhibition of Syk by BAY 61-3606, and the subsequent downregulation of ERK and Akt signaling, leads to significant cellular outcomes. By attenuating these two key pro-survival and pro-proliferative pathways, BAY 61-3606 can induce cell cycle arrest and promote apoptosis.[10] This is particularly relevant in oncology, where the compound has been shown to sensitize breast cancer cells to TRAIL-induced apoptosis, partly through the ERK-mediated downregulation of Mcl-1.[1][7][9] The combined effect on these pathways underscores the therapeutic potential of targeting Syk in diseases characterized by aberrant signaling through ERK and Akt.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Syk | Inhibitors | MedChemExpress [medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro [mdpi.com]

- 5. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells | PLOS One [journals.plos.org]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. researchgate.net [researchgate.net]

- 9. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner | PLOS One [journals.plos.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BAY 61-3606 Hydrochloride: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 61-3606 hydrochloride is a potent, selective, and cell-permeable inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways of various hematopoietic cells.[1] As an ATP-competitive and reversible inhibitor, BAY 61-3606 has become a valuable tool in studying the physiological and pathological roles of Syk, particularly in inflammatory diseases, allergic responses, and certain types of cancer. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for the use of this compound in research settings.

Chemical Structure and Properties

BAY 61-3606 is an imidazopyrimidine derivative. The compound is most commonly available as a hydrochloride salt, with both monohydrochloride and dihydrochloride (B599025) forms reported in the literature and by commercial suppliers. It is crucial for researchers to note the specific form used in their experiments, as this can affect molecular weight and solubility.

| Property | Value | Reference |

| IUPAC Name | 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide hydrochloride | [2] |

| Synonyms | BAY61-3606, Syk Inhibitor IV | [1][3] |

| Molecular Formula | C₂₀H₁₈N₆O₃ · xHCl | [2] |

| Molecular Weight | 390.40 g/mol (free base) | [2][4] |

| 426.86 g/mol (monohydrochloride) | ||

| 463.32 g/mol (dihydrochloride) | [1] | |

| Appearance | Yellow powder | [5] |

| Solubility | Soluble in DMSO (≥10 mg/mL) and water. |

Mechanism of Action and Signaling Pathway

BAY 61-3606 exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of Syk kinase.[1][6] This inhibition prevents the autophosphorylation and activation of Syk, thereby blocking its downstream signaling cascades. Syk is a key mediator in signaling pathways initiated by immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors (FcR).

Upon ligand binding to these receptors, Syk is recruited to the receptor complex and activated. Activated Syk then phosphorylates a variety of downstream substrates, including phospholipase Cγ (PLCγ), Vav, and the p85 subunit of phosphoinositide 3-kinase (PI3K). These events trigger a cascade of intracellular signals leading to calcium mobilization, activation of protein kinase C (PKC), and activation of the Ras-ERK and PI3K-Akt signaling pathways. These pathways ultimately regulate cellular responses such as proliferation, differentiation, degranulation, and cytokine release. By inhibiting Syk, BAY 61-3606 effectively abrogates these downstream signaling events.

Caption: Syk Signaling Pathway and Inhibition by BAY 61-3606.

Pharmacological Properties

BAY 61-3606 is a highly selective inhibitor for Syk kinase. Its inhibitory activity has been quantified in various in vitro and in vivo models.

| Parameter | Value | Cell/Assay Type | Reference |

| Ki (Syk) | 7.5 nM | Cell-free kinase assay | [4][6][7] |

| IC₅₀ (Syk) | 10 nM | Cell-free kinase assay | [6] |

| IC₅₀ (Lyn) | > 4.7 µM | Cell-free kinase assay | [4] |

| IC₅₀ (Fyn) | > 4.7 µM | Cell-free kinase assay | [4] |

| IC₅₀ (Src) | > 4.7 µM | Cell-free kinase assay | [4] |

| IC₅₀ (Itk) | > 4.7 µM | Cell-free kinase assay | [4] |

| IC₅₀ (Btk) | > 4.7 µM | Cell-free kinase assay | [4] |

| IC₅₀ (Histamine Release) | 5.1 nM | IgE-sensitized human mast cells | [4] |

| IC₅₀ (B-cell Proliferation) | 58 nM | Anti-IgM stimulated mouse splenic B-cells | [4] |

| ED₅₀ (Passive Cutaneous Anaphylaxis) | 8 mg/kg | Rat model | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Syk Kinase Inhibition Assay (ATP Competition)

This protocol describes a generic, fluorescence-based assay to determine the inhibitory activity of BAY 61-3606 on Syk kinase.

Materials:

-

Recombinant human Syk enzyme

-

Syk-specific peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Fluorescent ATP analog (e.g., TNP-ATP) or a phosphospecific antibody-based detection system (e.g., ADP-Glo™ Kinase Assay)

-

384-well assay plates

-

Plate reader capable of fluorescence or luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in the kinase assay buffer.

-

Enzyme and Substrate Preparation: Dilute the recombinant Syk enzyme and the peptide substrate to their final working concentrations in the kinase assay buffer.

-

Assay Reaction: a. To each well of the 384-well plate, add the diluted BAY 61-3606 or vehicle control (DMSO). b. Add the diluted Syk enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

-

Detection:

-

For fluorescence-based detection (TNP-ATP): Excite at the appropriate wavelength (e.g., 410 nm for TNP-ATP) and measure the emission at the corresponding wavelength (e.g., 540 nm).

-

For luminescence-based detection (ADP-Glo™): Add the ADP-Glo™ reagent to deplete unused ATP, then add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of BAY 61-3606 relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the effect of BAY 61-3606 on the viability of a cell line of interest.

Materials:

-

Cells of interest (e.g., a hematopoietic cell line)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for Phospho-Syk Analysis

This protocol describes the detection of phosphorylated Syk (p-Syk) in cell lysates following treatment with BAY 61-3606.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-Syk (specific for an activating phosphorylation site, e.g., Tyr525/526) and anti-total-Syk

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: a. Treat cells with BAY 61-3606 at various concentrations for the desired time. Include a vehicle control and a positive control (e.g., stimulation with an appropriate ligand to induce Syk phosphorylation). b. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: a. Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Syk.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-Syk as a ratio to total Syk.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. promega.com [promega.com]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

BAY 61-3606 Hydrochloride: A Technical Guide on its Modulation of Cytokine Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 61-3606 hydrochloride is a potent, selective, and orally available inhibitor of Spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that serves as a crucial mediator in the signaling pathways of various immune cells, playing a pivotal role in inflammatory responses.[1][2] By competitively inhibiting ATP binding to Syk, BAY 61-3606 effectively disrupts downstream signaling cascades that are essential for the production of pro-inflammatory cytokines.[3][4] This technical guide provides an in-depth analysis of BAY 61-3606's mechanism of action, quantitative effects on cytokine synthesis, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of the Syk-Dependent Signaling Pathway

Spleen tyrosine kinase (Syk) is a central node in signal transduction downstream of various immunoreceptors, including Fc receptors on mast cells and basophils, B-cell receptors, and C-type lectin receptors like Mincle on macrophages and microglia.[1][4][5] Activation of these receptors leads to the recruitment and phosphorylation of Syk. Activated Syk, in turn, initiates a cascade of downstream signaling events, prominently featuring the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][] NF-κB is a master regulator of inflammation, controlling the genetic transcription of numerous pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5]

BAY 61-3606 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of Syk.[7] This inhibition prevents the phosphorylation and activation of downstream targets, thereby blocking the activation of NF-κB and suppressing the transcription and subsequent synthesis of these key inflammatory cytokines.[5]

Quantitative Data on Cytokine and Mediator Inhibition

BAY 61-3606 has demonstrated potent inhibitory activity across a range of immune cell types and inflammatory mediators. The half-maximal inhibitory concentrations (IC50) highlight its efficacy in suppressing cytokine synthesis and related inflammatory processes.

| Cell Type / Model | Assay / Mediator | IC50 Value (nM) | Reference(s) |

| Enzymatic Assay | Syk Kinase Activity (in vitro) | 10 (Ki = 7.5) | [4][5][7][8] |

| Rat Basophilic Leukemia (RBL-2H3) | β-Hexosaminidase Release | 46 | [1][4] |

| Rat Peritoneal Mast Cells | Serotonin Release | 17 | [4] |

| Human Basophils (Healthy) | Degranulation | 10 | [3][4][8] |

| Human Basophils (Atopic) | Degranulation | 8.1 | [3][4][8] |

| Mast Cells | General Cytokine Synthesis | Not specified | [2][8][9] |

| Microglia (in vitro TBI model) | TNF-α, IL-1β, IL-6 Expression | 2 µM (concentration used) | [5] |

| Mouse Model (in vivo TBI model) | TNF-α, IL-1β, IL-6 Expression | 3 mg/kg (dose used) | [5] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for assessing the efficacy of BAY 61-3606.

This protocol outlines the measurement of β-hexosaminidase release from RBL-2H3 cells, a common model for antigen-induced mast cell degranulation.

Objective: To determine the IC50 value of BAY 61-3606 for the inhibition of antigen-induced degranulation.

Materials:

-

RBL-2H3 cells

-

Anti-DNP IgE antibody

-

DNP-HSA (dinitrophenyl-human serum albumin) antigen

-

This compound

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)

-

Lysis buffer (e.g., Triton X-100)

-

96-well plates

-

Plate reader (405 nm)

Procedure:

-

Cell Seeding: Seed RBL-2H3 cells in 96-well plates and culture overnight to allow for adherence.[1]

-

Sensitization: Sensitize the cells by incubating with anti-DNP IgE antibody for 24 hours.[1]

-

Compound Treatment: Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of BAY 61-3606 (or vehicle control) for 1 hour.[1]

-

Antigen Challenge: Induce degranulation by stimulating the cells with DNP-HSA for 30 minutes.[1]

-

Supernatant Collection: Carefully collect the supernatant, which contains the released β-hexosaminidase.[1]

-

Enzyme Assay:

-

Transfer the supernatant to a new 96-well plate.

-

Add PNAG substrate solution and incubate to allow the enzyme to react.

-